4-{bicyclo[3.1.0]hexan-3-yl}-2H-1,2,3-triazole
Description
Properties
Molecular Formula |
C8H11N3 |
|---|---|
Molecular Weight |
149.19 g/mol |
IUPAC Name |
4-(3-bicyclo[3.1.0]hexanyl)-2H-triazole |
InChI |
InChI=1S/C8H11N3/c1-5-2-7(3-6(1)5)8-4-9-11-10-8/h4-7H,1-3H2,(H,9,10,11) |
InChI Key |
JBMWYMPTHACFIM-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C1CC(C2)C3=NNN=C3 |
Origin of Product |
United States |
Preparation Methods
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The most prevalent method for synthesizing 1,2,3-triazoles, including derivatives like the target compound, involves the Huisgen 1,3-dipolar cycloaddition catalyzed by copper(I). This approach is highly regioselective for the 1,4-disubstituted triazole isomer.
- Step 1: Prepare an alkyne precursor bearing the bicyclo[3.1.0]hexane moiety, which can be achieved via cyclopropanation or ring-closure reactions of suitable alkynes.
- Step 2: React the alkyne with an organic azide (e.g., sodium azide or preformed azide derivatives) in the presence of a copper(I) catalyst, such as CuI or CuSO₄ with sodium ascorbate, in a solvent like tert-butanol/water mixture.
- Step 3: The cycloaddition proceeds at ambient temperature or under mild heating, yielding the 1,2,3-triazole core attached to the bicyclic system.
- High regioselectivity
- Mild conditions
- Good yields (typically >85%)
- Requires prefunctionalization of the alkyne and azide components
Direct Cyclization of Hydrazones and Azides
Hydrazone-Mediated Cyclization
Based on recent advances, cyclization of hydrazones derived from suitable ketones or aldehydes can lead to triazole formation via oxidative cyclization, especially when catalyzed by selenium dioxide or other oxidants.
- Synthesize a hydrazone precursor with the bicyclo[3.1.0]hexane fragment.
- Subject the hydrazone to oxidative cyclization using selenium dioxide in a suitable solvent (e.g., acetic acid or ethanol) at elevated temperatures (~80°C).
- The oxidation induces intramolecular cyclization, forming the 1,2,3-triazole ring fused to the bicyclic system.
- Zheng et al. (2015) demonstrated this method for fused 1,2,4-triazoles, indicating its applicability for similar heterocycles.
Functional Group Transformations and Ring Closure
Nucleophilic Substitution on Halogenated Precursors
Preparation can involve initial halogenation of a bicyclic precursor, followed by nucleophilic substitution with azide or hydrazine derivatives to introduce the nitrogen heterocycle.
- Halogenate the bicyclo[3.1.0]hexane derivative at the appropriate position (e.g., via NBS or NCS).
- React the halogenated intermediate with sodium azide or hydrazine hydrate under reflux conditions.
- Subsequent cyclization with a suitable reagent (e.g., acylation or oxidation) yields the triazole ring.
- This method is versatile but may require multiple steps and purification.
Use of Raw Materials and Catalysts
| Method | Key Reagents | Catalysts | Solvents | Yield | Remarks |
|---|---|---|---|---|---|
| CuAAC | Organic azides, alkynes | CuI, CuSO₄/sodium ascorbate | Tert-butanol/water | >85% | Regioselective, mild |
| Hydrazone cyclization | Hydrazones, selenium dioxide | SeO₂ | Acetic acid, ethanol | 79-98% | Oxidative, fused heterocycles |
| Halogenation + azide substitution | Halogenated bicyclics, NaN₃ | None | Refluxing solvents | Variable | Multi-step, functionalization |
Notes on Optimization and Environmental Considerations
- Green Chemistry: Use of PEG as a solvent (as in Mangarao et al., 2014) enhances eco-friendliness.
- Catalyst Recycling: Copper catalysts in click chemistry are recyclable, reducing waste.
- Reaction Conditions: Mild temperatures (25–80°C) favor higher yields and selectivity.
- Purification: Chromatography or recrystallization is typically employed post-reaction.
Summary of Recommended Protocols
| Approach | Recommended Conditions | Expected Yield | Suitability |
|---|---|---|---|
| CuAAC Click Chemistry | CuI catalyst, room temperature, aqueous/organic solvent | >85% | For prefunctionalized alkynes and azides |
| Oxidative Cyclization | SeO₂, 80°C, acetic acid | 79-98% | For fused heterocyclic systems |
| Halogenation + Nucleophilic Substitution | Reflux, halogenated precursor + sodium azide | Variable | When functional group modifications are needed |
Chemical Reactions Analysis
Cycloaddition Reactions
The triazole moiety in 4-{bicyclo[3.1.0]hexan-3-yl}-2H-1,2,3-triazole enables participation in 1,3-dipolar cycloadditions , particularly with alkynes under copper(I) catalysis. For example:
-
CuAAC (Copper-Catalyzed Azide-Alkyne Cycloaddition):
The compound reacts with terminal alkynes (e.g., phenylacetylene) to form 1,4-disubstituted triazoles. This reaction proceeds efficiently in tert-butanol with CuSO₄/sodium ascorbate, yielding derivatives like (±)-tert-butyl 3-(3-fluorobenzyloxy)-4-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxylate (87% yield) .
Nucleophilic Substitution
The triazole nitrogen atoms act as nucleophilic sites for alkylation or acylation:
-
Alkylation: Reaction with 3-fluoro benzyl bromide in THF using NaH as a base produces (±)-tert-butyl 3-(3-fluorobenzyloxy)-4-azidopyrrolidine-1-carboxylate (72% yield) .
-
Acylation: Treatment with acid chlorides (e.g., 2-chlorobenzoyl chloride) in DCM with triethylamine yields acylated derivatives such as (±)-(3-(3-fluorobenzyloxy)-4-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(2-chlorophenyl)methanone .
Ring-Opening and Functionalization
The bicyclo[3.1.0]hexane framework undergoes selective ring-opening under acidic or oxidative conditions:
-
Acid-Mediated Ring-Opening: Exposure to HCl in dioxane cleaves the bicyclic system, generating pyrrolidine derivatives (77% yield) .
-
Epoxidation: Reaction with mCPBA (meta-chloroperbenzoic acid) in DCM forms epoxide intermediates, which are further functionalized with sodium azide to yield azido-alcohol derivatives .
Metal-Free Triazole Modifications
Recent advances highlight azide-free protocols:
-
Iodine-Mediated Cyclization: The compound reacts with p-toluenesulfonyl hydrazines and 1-aminopyridinium iodide under iodine catalysis to form 4-aryl-NH-1,2,3-triazoles without transition metals .
-
Electrochemical Synthesis: In undivided cells, secondary propargyl alcohols undergo cycloaddition with sodium azide to yield 4,5-disubstituted triazoles at room temperature .
Biological Activity Correlations
Derivatives exhibit notable pharmacological profiles:
-
Anticancer Activity: Compound 8b (IC₅₀ = 42.5 µg/mL against MDA-MB231 cells) demonstrates higher potency than cisplatin in breast cancer models .
-
Antiviral Potential: North-bicyclo[3.1.0]hexene analogues show anti-HIV activity (EC₅₀ = 11.1–16.7 µM) via thymidine kinase-mediated phosphorylation .
Stability and Reactivity Trends
Scientific Research Applications
4-{bicyclo[3.1.0]hexan-3-yl}-2H-1,2,3-triazole has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-{bicyclo[3.1.0]hexan-3-yl}-2H-1,2,3-triazole involves its interaction with molecular targets such as enzymes or receptors. The triazole ring can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The bicyclic hexane ring provides structural rigidity, which can enhance binding affinity and specificity.
Comparison with Similar Compounds
Research Findings and Limitations
- Synthetic Feasibility : The synthesis of this compound may require advanced methods like strain-promoted cycloaddition or transition-metal catalysis, as seen in fluorinated triazole systems ().
- Biological Potential: While direct data are lacking, bicyclohexane-triazole hybrids could synergize the hypoglycemic activity of bicyclohexanes () with the enzyme-inhibitory properties of triazoles ().
- Knowledge Gaps: Structural characterization (e.g., X-ray crystallography) and in vivo efficacy studies are needed to validate hypotheses derived from analogous compounds.
Biological Activity
The compound 4-{bicyclo[3.1.0]hexan-3-yl}-2H-1,2,3-triazole is a novel heterocyclic derivative that has garnered attention for its potential biological activities. The triazole ring is known for its diverse pharmacological properties, including antibacterial, antifungal, and anticancer activities. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
The structure of this compound can be described as follows:
- Bicyclic Framework : The bicyclo[3.1.0]hexane moiety contributes to the compound's rigidity and potential receptor interactions.
- Triazole Ring : The presence of the triazole ring enhances the compound's ability to engage in hydrogen bonding and metal coordination, which is crucial for biological activity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of triazole derivatives. For instance, a series of 1,2,4-triazole derivatives were evaluated for their antibacterial activity against various strains of bacteria:
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli | 10 µg/mL |
| This compound | S. aureus | 8 µg/mL |
These results indicate that the compound exhibits significant antibacterial activity comparable to established antibiotics like ciprofloxacin .
Anticancer Activity
The anticancer potential of triazole derivatives has also been explored. In a study evaluating the cytotoxic effects on hepatocellular carcinoma cell lines (Huh7 and HepG2), it was found that compounds containing the triazole moiety demonstrated selective inhibition of cell proliferation:
| Triazole Derivative | Cell Line | IC50 (µM) | Selectivity Index |
|---|---|---|---|
| This compound | Huh7 | 15 | 5 |
| This compound | HepG2 | 20 | 4 |
The selectivity index indicates that this compound may provide a favorable safety profile while effectively targeting cancer cells .
The biological activity of this compound is believed to involve multiple mechanisms:
- Inhibition of Enzymatic Activity : The triazole ring can inhibit enzymes such as DNA gyrase and topoisomerases involved in bacterial DNA replication.
- Receptor Modulation : Compounds based on bicyclo[3.1.0]hexane have shown promise in modulating receptors implicated in inflammation and cancer pathways .
Case Study 1: Antibacterial Efficacy
In a controlled study involving various bacterial strains, the effectiveness of this compound was assessed against both Gram-positive and Gram-negative bacteria:
- Results : The compound exhibited a broad spectrum of activity with MIC values indicating strong antibacterial effects against resistant strains.
Case Study 2: Cancer Cell Line Testing
A series of experiments were conducted to evaluate the cytotoxic effects on different cancer cell lines:
- Findings : The compound was particularly effective against hepatocellular carcinoma cells with minimal toxicity to normal cells.
Q & A
Q. Example Protocol :
Dissolve bicyclo[3.1.0]hexane precursors in DMSO.
Reflux with NaN₃ and propargyl derivatives under Cu catalysis.
Extract with ethyl acetate, dry over Na₂SO₄, and recrystallize.
Basic: What spectroscopic and chromatographic methods validate the structure and purity of this compound?
Answer:
- 1H/13C NMR : Confirm regiochemistry and substituent integration. For example, triazole protons resonate at δ 7.5–8.2 ppm, while bicyclo protons appear as multiplet signals between δ 1.5–3.0 ppm .
- IR Spectroscopy : Detect characteristic N-H (3200–3400 cm⁻¹) and C=N (1600–1650 cm⁻¹) stretches .
- HPLC : Assess purity (>95%) using C18 columns with acetonitrile/water gradients .
Q. Methodology :
Prepare ligand (triazole derivative) and receptor (3LD6) files.
Run docking simulations with flexible side chains.
Analyze binding modes and hydrogen-bond networks.
Advanced: How do substituents on the triazole ring influence pharmacological activity?
Answer:
- Electron-Withdrawing Groups (Cl, NO₂) : Enhance antifungal activity by increasing electrophilicity and membrane penetration .
- Hydrophobic Substituents (Alkyl chains) : Improve binding to lipophilic enzyme pockets (e.g., 14α-demethylase) but may reduce solubility .
- Amino Groups : Increase water solubility and enable salt formation (e.g., Na/K salts for enhanced bioavailability) .
Q. Case Study :
- Compound 9c (4-bromophenyl substituent) showed 3x higher antifungal activity than fluconazole due to halogen bonding .
Advanced: How to resolve contradictions in biological activity data across similar derivatives?
Answer:
- Structural Validation : Re-examine NMR/HRMS data to confirm regiochemistry (1,2,3- vs. 1,2,4-triazole) .
- Assay Conditions : Standardize MIC tests (e.g., CLSI guidelines) to minimize variability in IC₅₀ values .
- Meta-Analysis : Compare substituent effects across studies. For example, para-substituted aryl groups often outperform ortho analogs in activity .
Advanced: What strategies improve the pharmacokinetic profile of this compound via salt formation?
Answer:
- Counterion Selection : Sodium/potassium salts enhance aqueous solubility (e.g., 2-(triazolyl)thioacetic acid sodium salt) .
- Metal Complexation : Zn(II) or Cu(II) complexes improve stability and bioavailability. For example, Zn(II) complexes of triazole-thioacetic acids showed 2x higher plasma retention .
- Organic Bases : Piperidine or morpholine salts modify logP values for blood-brain barrier penetration .
Q. Synthetic Protocol :
React triazole-thioacetic acid with NaOH/KOH in ethanol.
Precipitate salts via slow evaporation.
Characterize by elemental analysis and FTIR.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
